Boc-D-norArg(Boc)2-OH
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Overview
Description
Boc-D-norArg(Boc)2-OH, also known as N-tert-butoxycarbonyl-D-norarginine, is a derivative of the amino acid arginine. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups. These Boc groups are commonly used in organic synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-norArg(Boc)2-OH typically involves the protection of the amino groups of D-norarginine with Boc groups. The process begins with the reaction of D-norarginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Boc-D-norArg(Boc)2-OH undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Reaction with nucleophiles to replace the Boc groups with other functional groups.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Substitution: Nucleophiles such as amines and alcohols.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection with TFA results in the formation of D-norarginine, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Boc-D-norArg(Boc)2-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic peptides.
Mechanism of Action
The mechanism of action of Boc-D-norArg(Boc)2-OH primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the amino groups are free to participate in subsequent reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly .
Comparison with Similar Compounds
Similar Compounds
Boc-L-arginine: Similar in structure but derived from L-arginine.
Boc-D-lysine: Another Boc-protected amino acid with a similar protecting group strategy.
Boc-D-ornithine: Contains Boc groups but derived from ornithine
Uniqueness
Boc-D-norArg(Boc)2-OH is unique due to its specific structure and the presence of two Boc groups, which provide enhanced protection for the amino groups. This makes it particularly useful in complex synthetic routes where multiple steps are required .
Biological Activity
Boc-D-norArg(Boc)₂-OH is a compound of significant interest in biochemical and pharmaceutical research, particularly due to its potential applications in peptide synthesis and as a bioactive agent. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Boc-D-norArg(Boc)₂-OH, a derivative of arginine, features two tert-butyloxycarbonyl (Boc) protecting groups. The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₃₄N₄O₆
- Molecular Weight : 402.49 g/mol
- CAS Number : 15493-19-3
The presence of the Boc groups enhances the stability and solubility of the compound, making it suitable for various biological applications.
Biological Activity Overview
Boc-D-norArg(Boc)₂-OH exhibits several biological activities that are crucial for its application in medicinal chemistry. The following sections detail these activities.
1. Antimicrobial Activity
Research has shown that Boc-D-norArg(Boc)₂-OH possesses significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be less than 50 µg/mL for all tested microbes, indicating potent antimicrobial activity comparable to established agents like benzalkonium chloride (BAC) .
Microbe | MIC (µg/mL) |
---|---|
Staphylococcus aureus | <50 |
Escherichia coli | <50 |
Enterococcus faecalis | <50 |
2. Cytotoxicity Studies
Cytotoxicity assays conducted on human red blood cells (RBCs) revealed that Boc-D-norArg(Boc)₂-OH exhibited low hemolytic activity, suggesting it is less toxic compared to traditional antimicrobial agents . The hemolysis test indicated that even at high concentrations (up to 5000 µg/mL), there was no significant lysis of RBCs.
3. Peptide Synthesis Applications
Boc-D-norArg(Boc)₂-OH is widely utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection under acidic conditions, facilitating the construction of complex peptide chains. This property is particularly valuable in synthesizing peptides with specific biological activities .
Case Study 1: Development of Antimicrobial Peptides
In a study aimed at developing new antimicrobial peptides, Boc-D-norArg(Boc)₂-OH was incorporated into peptide sequences designed to enhance antibacterial activity. The resulting peptides demonstrated improved efficacy against multi-drug resistant strains, highlighting the potential of using Boc-D-norArg(Boc)₂-OH in therapeutic applications .
Case Study 2: Evaluation of Toxicological Profiles
Another case study focused on evaluating the toxicological profiles of various arginine derivatives, including Boc-D-norArg(Boc)₂-OH. The study concluded that this compound exhibited a favorable safety profile with minimal cytotoxic effects on mammalian cells, making it a promising candidate for further development in pharmaceutical formulations .
Properties
Molecular Formula |
C20H36N4O8 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m1/s1 |
InChI Key |
NLJBQYVLEIKLFN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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